4-tert-butyl-1,3-oxazole
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Overview
Description
“4-tert-butyl-1,3-oxazole” is a chemical compound with the CAS Number: 1554112-75-2 . It has a molecular weight of 153.18 and its IUPAC name is 4-(tert-butyl)oxazole-2-carbaldehyde . It is a powder in physical form .
Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Chemical Reactions Analysis
The reaction of oxazole derivatives is often influenced by the substitution pattern . For example, in the synthesis of certain derivatives, when the reaction time is 6 hours, the ratio of reactants n (compound 1): n (compound 2) = 1:2, the reaction solvent is DME: H2O (2:1, volume ratio), the reaction temperature is 90°C, the catalyst is Pd (PPh3)4, the base condition is Na2CO3, the best reaction condition can be obtained, and the yield is 96.7% .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 175.23 g/mol, XLogP3-AA of 3.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 175.099714038 g/mol, Monoisotopic Mass of 175.099714038 g/mol, Topological Polar Surface Area of 26 Ų, Heavy Atom Count of 13, and Formal Charge of 0 .
Mechanism of Action
Oxazole derivatives have a wide spectrum of biological activities . They have been found to exhibit antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant activities. The mechanism of action is often related to their chemical structure and the presence of hetero atoms or groupings which imparts preferential specificities in their biological responses .
Safety and Hazards
The safety information for “4-tert-butyl-1,3-oxazole” includes the GHS07 pictogram, the signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are a part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of “4-tert-butyl-1,3-oxazole” and other oxazole derivatives could involve further exploration of their biological activities and the development of new synthetic methods .
Properties
IUPAC Name |
4-tert-butyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2,3)6-4-9-5-8-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXSQEGYNBTGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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